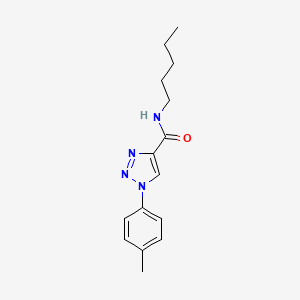

1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group, a pentyl chain, and a triazole ring substituted with a carboxamide group

Properties

IUPAC Name |

1-(4-methylphenyl)-N-pentyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-3-4-5-10-16-15(20)14-11-19(18-17-14)13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCGZALSKHLXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts. The general reaction scheme is as follows:

Synthesis of Azide: The azide precursor can be synthesized by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-methylphenyl azide.

Cycloaddition Reaction: The 4-methylphenyl azide is then reacted with an alkyne, such as pent-1-yne, in the presence of a copper(I) catalyst to form the triazole ring.

Carboxamide Formation: The resulting triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as pentanoyl chloride, to form the final product, 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide.

Chemical Reactions Analysis

1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

The compound exhibits various biological activities that have been explored in recent studies. These include:

1. Antitumor Activity

Research indicates that 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide has potential antitumor effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action typically involves the modulation of signaling pathways associated with tumor growth and proliferation.

Case Study:

In a study involving non-small cell lung cancer (NSCLC) cell lines (A549 and H460), the compound demonstrated significant antiproliferative effects with IC50 values of approximately 5.2 µM and 4.8 µM respectively. The mechanism was attributed to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.2 | EGFR Inhibition |

| H460 | 4.8 | Apoptosis Induction |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it possesses selective inhibition against certain bacteria and fungi, potentially due to its ability to disrupt cellular processes critical for microbial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that allow for the incorporation of the triazole moiety along with the pentyl and methyl groups. Research has focused on optimizing these synthetic pathways to enhance yield and purity.

General Synthesis Protocol:

A common synthesis method involves the reaction between an appropriate triazole precursor and a pentylamine derivative under controlled conditions to yield the desired carboxamide product.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives, such as:

1-(4-methylphenyl)-N-hexyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a hexyl chain instead of a pentyl chain. The difference in chain length can affect its biological activity and physicochemical properties.

1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorine atom instead of a methyl group on the phenyl ring. The presence of the chlorine atom can influence its reactivity and biological activity.

1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. The difference in functional groups can affect its solubility and interaction with biological targets.

Biological Activity

1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and features a triazole ring, which is known for its diverse biological activities. The triazole moiety allows for interactions with various biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, derivatives similar to 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide have shown IC values in the low micromolar range against cancer cells such as HCT116 and MCF-7. These compounds induce apoptosis and inhibit cell migration by modulating key signaling pathways like Wnt and MAPK .

| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 0.43 | Induces apoptosis |

| 2 | MCF-7 | 1.5 | Cell cycle arrest |

| 3 | PC-3 | 0.6 | Inhibits migration |

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. The mechanism often involves inhibition of fungal enzymes or disruption of cell wall synthesis. Research indicates that compounds similar to 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide exhibit significant activity against both bacterial and fungal pathogens .

Anti-inflammatory Effects

The compound has been investigated for its role in inhibiting cytokine production involved in inflammatory processes. Research suggests that triazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, thereby offering therapeutic potential for inflammatory diseases .

The biological activity of 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes, altering their activity.

- Cell Signaling Modulation : It influences various signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

- Study on HCT116 Cells : A derivative exhibited an IC of 0.43 µM, significantly outperforming conventional treatments in inducing apoptosis without affecting normal cells .

- MCF-7 Breast Cancer Study : Another derivative showed an IC value of 1.5 µM and was found to inhibit colony formation through G1 phase arrest .

- Inflammatory Response Inhibition : A study demonstrated that a related compound effectively reduced LPS-induced TNF-alpha release in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.